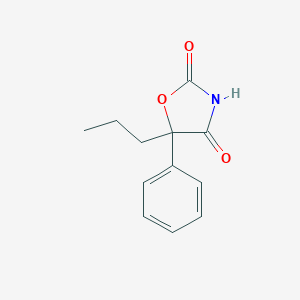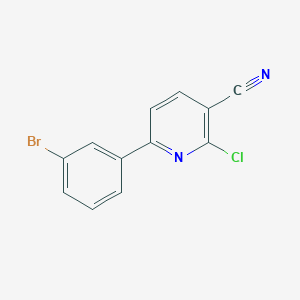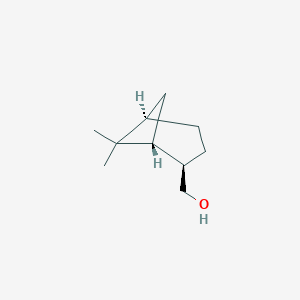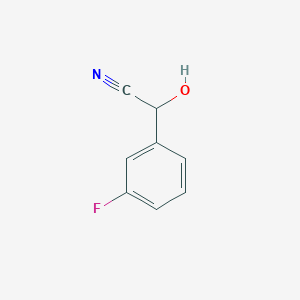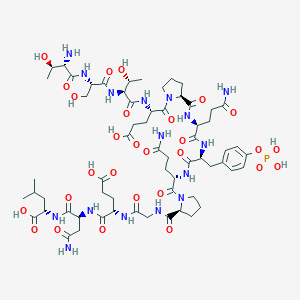
H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh
Vue d'ensemble
Description
H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh is a peptide corresponding to the carboxy terminal regulatory domain of the pp60c-src protein, phosphorylated at the tyrosine 527 residue . This peptide plays a crucial role in regulating the kinase activity of the pp60c-src protein, which is involved in various cellular processes, including growth, differentiation, and survival .
Applications De Recherche Scientifique
H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh has numerous applications in scientific research:
Biology: Used to study the regulation of kinase activity and its role in cellular processes.
Chemistry: Utilized in the development of kinase inhibitors and other therapeutic agents.
Industry: Employed in the production of research reagents and diagnostic tools.
Mécanisme D'action
Target of Action
The primary target of the compound “Pp60 c-src (521-533) (phosphorylated)” is the SH2 domain of the pp60 c-src and pp60 v-src proteins . These proteins are part of the Src family kinases, which play crucial roles in cellular proliferation, survival, migration, and differentiation.
Mode of Action
The compound, also known as “TSTEPQYQPG ENL”, corresponds to the carboxy terminal regulatory domain of pp60 c-src, and it is phosphorylated at Tyr527 . It binds to the SH2 domain of pp60 c-src and pp60 v-src, which results in the suppression of their tyrosine kinase activity and transforming potential . This interaction effectively inhibits the kinase activity of these proteins, thereby regulating their function in the cell.
Result of Action
The binding of “Pp60 c-src (521-533) (phosphorylated)” to the SH2 domain of pp60 c-src and pp60 v-src suppresses their tyrosine kinase activity and transforming potential . This suppression can lead to the regulation of cellular processes controlled by these proteins, such as cell growth, proliferation, and differentiation. The exact molecular and cellular effects would depend on the specific cellular context and the other signaling pathways involved.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process typically includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a solid resin.
Deprotection: Removal of protecting groups from the amino acids.
Cleavage: Cleavage of the peptide from the resin.
Phosphorylation: Introduction of the phosphate group at the tyrosine 527 residue.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its regulatory function in cellular signaling pathways .
Common Reagents and Conditions
Phosphorylation: Typically involves the use of adenosine triphosphate (ATP) and protein kinases.
Dephosphorylation: Involves protein phosphatases that remove the phosphate group.
Major Products Formed
The major products formed from these reactions are the phosphorylated and dephosphorylated forms of the peptide, which have distinct biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pp60 c-src (521-533) (non-phosphorylated): Lacks the phosphate group at tyrosine 527 and has different regulatory properties.
Pp60 v-src (521-533) (phosphorylated): A viral homolog with similar structure but distinct biological functions.
Uniqueness
H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh is unique due to its specific phosphorylation at tyrosine 527, which is critical for its regulatory function in kinase activity. This phosphorylation event distinguishes it from other similar peptides and is essential for its role in cellular signaling .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H95N16O28P/c1-28(2)23-39(62(101)102)74-54(93)38(25-45(65)84)73-51(90)33(15-19-47(86)87)68-46(85)26-67-56(95)41-7-5-21-77(41)60(99)35(14-18-44(64)83)70-53(92)37(24-31-9-11-32(12-10-31)106-107(103,104)105)72-52(91)34(13-17-43(63)82)69-57(96)42-8-6-22-78(42)61(100)36(16-20-48(88)89)71-59(98)50(30(4)81)76-55(94)40(27-79)75-58(97)49(66)29(3)80/h9-12,28-30,33-42,49-50,79-81H,5-8,13-27,66H2,1-4H3,(H2,63,82)(H2,64,83)(H2,65,84)(H,67,95)(H,68,85)(H,69,96)(H,70,92)(H,71,98)(H,72,91)(H,73,90)(H,74,93)(H,75,97)(H,76,94)(H,86,87)(H,88,89)(H,101,102)(H2,103,104,105)/t29-,30-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,49+,50+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTDEIYNMOIHBO-VVTMTNTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)OP(=O)(O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H95N16O28P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583208 | |
| Record name | L-Threonyl-L-seryl-L-threonyl-L-alpha-glutamyl-L-prolyl-L-glutaminyl-O-phosphono-L-tyrosyl-L-glutaminyl-L-prolylglycyl-L-alpha-glutamyl-L-asparaginyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1543.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149299-77-4 | |
| Record name | L-Threonyl-L-seryl-L-threonyl-L-alpha-glutamyl-L-prolyl-L-glutaminyl-O-phosphono-L-tyrosyl-L-glutaminyl-L-prolylglycyl-L-alpha-glutamyl-L-asparaginyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


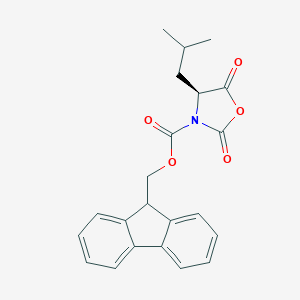
![5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B136896.png)
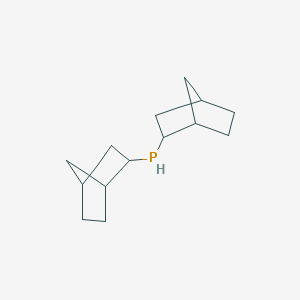
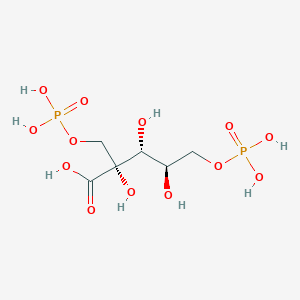
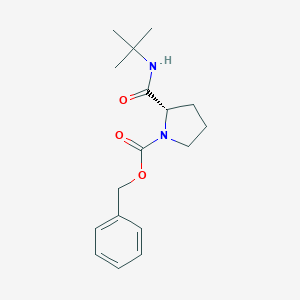
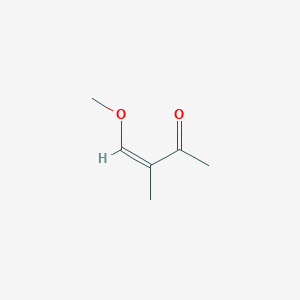

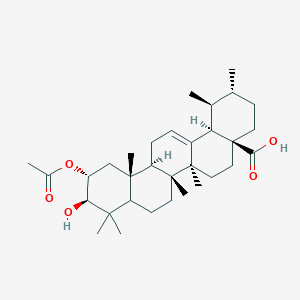
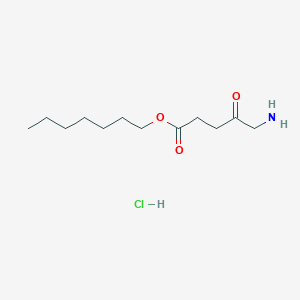
![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)
